6-oxaspiro[3.4]octan-2-ol
Description
6-Oxaspiro[3.4]octan-2-ol is a bicyclic ether-alcohol characterized by a spiro junction connecting a tetrahydrofuran (oxolane) ring and a cyclobutane moiety, with a hydroxyl group at the 2-position. Its molecular formula is C₇H₁₂O₂, and its structure is defined by the SMILES notation C1CC2(CC1O)COC2 . The compound's stereochemistry and functional group positioning render it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.
Properties
CAS No. |
2708281-90-5 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-oxaspiro[3.4]octan-2-ol involves the use of 2,3-dihydrofuran and 1,3-dichloroacetone. The reaction is typically carried out in an anhydrous environment using tetrahydrofuran as the solvent. The reaction mixture is cooled to -78°C and treated with t-butyllithium. After the addition of the lithiated dihydrofuran solution, the mixture is allowed to warm to 0°C. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the product is extracted and purified using chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.4]octan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, esters, or amines.
Scientific Research Applications
6-Oxaspiro[3.4]octan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-oxaspiro[3.4]octan-2-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Oxygen vs. Nitrogen Substitution : Replacing the spiro oxygen with nitrogen (e.g., N-BOC-6-azaspiro[3.4]octan-2-ol ) introduces basicity and alters hydrogen-bonding capacity, making it suitable for peptide coupling or catalysis .
- Functional Group Diversity : The carboxylic acid derivative (C₈H₁₂O₃ ) exhibits higher polarity and acidity (pKa ~4-5) compared to the parent alcohol, enabling use in pH-sensitive applications .
- Reactivity : Sulfonyl chloride derivatives (e.g., methanesulfonyl chloride ) are highly electrophilic, facilitating nucleophilic substitution reactions, unlike the hydroxyl group in 6-oxaspiro[3.4]octan-2-ol .
Physicochemical Properties
Key Observations :
- Collision Cross-Section (CCS) : The parent alcohol exhibits a CCS of 123.9 Ų for [M+H]+, useful in mass spectrometry-based structural elucidation .
- Boiling Points : The BOC-protected derivative has a high boiling point (338°C), reflecting its thermal stability .
- Solubility : Hydrochloride salts (e.g., ethanamine derivative) show enhanced water solubility, critical for biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
